1-(Pyrazin-2-yl)piperidine-4-carboxylic acid is a compound characterized by a piperidine ring substituted with a pyrazine moiety and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry for its potential pharmacological applications, particularly in the development of inhibitors targeting various biological pathways.
This compound is classified under the category of pyrazinecarboxylic acids, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and is often used in research settings for its potential therapeutic properties. The molecular formula for 1-(pyrazin-2-yl)piperidine-4-carboxylic acid is with a molecular weight of approximately 209.23 g/mol .
The synthesis of 1-(pyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes:
The molecular structure of 1-(pyrazin-2-yl)piperidine-4-carboxylic acid features a piperidine ring (a six-membered ring containing one nitrogen atom) bonded to a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms). The carboxylic acid group (-COOH) is located at the fourth position of the piperidine ring.
Key structural data includes:
1-(Pyrazin-2-yl)piperidine-4-carboxylic acid participates in various chemical reactions, primarily due to its functional groups:
The mechanism of action for compounds like 1-(pyrazin-2-yl)piperidine-4-carboxylic acid often involves modulation of specific biological targets:
1-(Pyrazin-2-yl)piperidine-4-carboxylic acid exhibits several notable physical and chemical properties:
Chemical properties include:
1-(Pyrazin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Catalytic hydrogenation provides a direct route to access piperidine scaffolds from pyrazine precursors. This method is particularly valuable for synthesizing 1-(pyrazin-2-yl)piperidine-4-carboxylic acid and its derivatives under controlled stereochemical conditions. Heterogeneous catalysts enable efficient dearomatization of pyrazine rings while preserving acid-sensitive functional groups.
Palladium-based systems show high efficacy for chemoselective reduction. As demonstrated in piperidine syntheses, 5% Pd/C catalyzes hydrogenation at 50–100°C under 3–5 atm H₂ pressure, achieving >90% conversion while tolerating ester and carboxylic acid groups [3] [5]. Rhodium catalysts (e.g., Rh/Al₂O₃) offer enhanced stereocontrol for cis-fluorinated derivatives, though hydrodefluorination remains a limitation with electron-deficient substrates [7]. Nickel silicide catalysts recently emerged as cost-effective alternatives, operating efficiently in water without acidic additives – a critical advantage for acid-sensitive pyrazine intermediates [7].
Table 1: Catalyst Performance in Pyridine/Pyrazine Hydrogenation
Catalyst | Conditions | Yield (%) | Diastereoselectivity (cis:trans) | Key Advantages |
---|---|---|---|---|
Pd/C (5%) | 50°C, 3 atm H₂, EtOH | 92–95 | 85:15 | Carboxylic acid tolerance |
Rh/Al₂O₃ | 25°C, 1 atm H₂, THF | 88 | >95:5 | High cis-selectivity for fluorinated derivatives |
Ni-Si/TiO₂ | 80°C, 5 atm H₂, H₂O | 85 | 80:20 | Water-compatible, acid-free |
Ru-Co bimetallic | 60°C, 4 atm H₂, MeOH | 90 | 90:10 | Recyclable (>5 cycles) |
Moderate pressures (1–5 atm) typically balance safety and efficiency, while temperatures >80°C risk decarboxylation. Solvent selection profoundly impacts stereoselectivity: protic solvents like methanol favor cis-isomers, while aprotic media enhance trans-product formation [5] [7].
Organocatalysis enables enantioselective construction of C-C bonds at the C-3 and C-4 positions of piperidine scaffolds without metal contamination concerns. Ureidoaminal-derived Brønsted bases demonstrate exceptional efficiency for Michael additions to nitroolefins, generating chiral centers adjacent to the carboxylic acid group.
Bicyclic acylpyrrol lactims serve as versatile pronucleophiles when activated by chiral Brønsted bases. Catalyst C7 (derived from tert-leucine and (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-amine) promotes additions with 88–98% ee and >95:5 diastereomeric ratios in toluene at –20°C [9]. The reaction proceeds via a monomeric transition state where the catalyst simultaneously activates the pronucleophile and nitroolefin through hydrogen bonding, enforcing a Re-face attack to install the (3S,4R) configuration.
Notably, this methodology accommodates diverse amino acid precursors:
The carboxylic acid group remains intact throughout the transformation, serving as a handle for subsequent peptide coupling or salt formation [9].
Multicomponent reactions (MCRs) provide efficient access to structurally diverse piperidine-4-carboxylic acid libraries through convergent coupling of pyrazine, carbonyl, and amino components. These one-pot strategies minimize purification steps while maximizing molecular complexity.
Ethyl acetoacetate-based MCRs deliver triazolopyrimidine-fused derivatives when reacted with 5-amino-1H-triazoles and pyrazine carboxaldehydes. Under acidic conditions (acetic acid, 80°C), this cascade generates 1-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid in 76% yield with complete regiocontrol [4]. The carboxylic acid group participates in self-assembly through hydrogen bonding, directing the cyclization trajectory.
Sequential Suzuki-Miyaura coupling/hydrogenation represents another powerful MCR approach. Optimization reveals critical concentration dependencies:
This protocol delivers 1-(4-arylpyrazin-2-yl)piperidine-4-carboxylic acids in 82% overall yield, demonstrating tolerance for electron-rich and electron-deficient aryl groups [8].
Table 2: Multicomponent Reaction Systems for Piperidine Derivatives
Reaction Type | Components | Conditions | Product Scaffold | Yield Range |
---|---|---|---|---|
Triazolopyrimidine Formation | Ethyl acetoacetate, 5-aminotriazole, pyrazine carboxaldehyde | AcOH, 80°C, 6h | Triazolopyrimidine-piperidine | 70–85% |
Suzuki-Hydrogenation | Pyrazinyl halide, arylboronic acid, ethyl isonipecotate | i) Pd cat., base; ii) H₂, Pd/C | 1-(4-Arylpyrazin-2-yl)piperidine-4-carboxylates | 75–88% |
Reductive Amination | Pyrazine-2-carboxaldehyde, β-ketoester, ammonium acetate | NaBH₃CN, MeOH, rt | 4-Carboxy-2-alkylpiperidines | 65–80% |
Controlling absolute stereochemistry at C-4 remains pivotal for biological activity modulation. Two complementary strategies dominate: chiral pool derivatization and asymmetric hydrogenation.
L-Pipecolic acid serves as a versatile chiral template for diastereoselective N-alkylation. Protection as the N-Boc derivative enables stereoretentive coupling with 2-chloropyrazine using cesium carbonate in DMF (70°C, 12h), yielding (S)-1-(pyrazin-2-yl)piperidine-4-carboxylic acid with >99% ee after deprotection [3]. Alternatively, enzymatic resolution with Aspergillus melleus protease selectively hydrolyzes the (R)-ethyl ester, leaving the (S)-enantiomer intact (45% yield, 98% ee) [3].
Iridium-catalyzed asymmetric hydrogenation of enol esters enables dynamic kinetic resolution. Using the Walphos-type ligand L5, tetrasubstituted enol carboxylates undergo complete reduction to (3R,4R)-4-carboxy-3-fluoropiperidines with 94% ee and >20:1 dr [2] . The carboxylic acid group coordinates to iridium through an ionic interaction, positioning the substrate for syn-hydride delivery.
Table 3: Chiral Derivatives of 1-(Pyrazin-2-yl)piperidine-4-carboxylic Acid
Compound Name | Structure | Synthetic Method | Enantiomeric Excess | Key Applications |
---|---|---|---|---|
(S)-1-(5-Trifluoromethylpyrazin-2-yl)piperidine-4-carboxylic acid | Pyrazine-CF₃ at 5-position | Chiral pool (L-pipecolic acid) | >99% | Kinase inhibitor intermediate |
(3R,4R)-1-(Pyrazin-2-yl)-3-fluoropiperidine-4-carboxylic acid | trans-3-F, 4-COOH | Iridium-catalyzed asymmetric hydrogenation | 94% | PET radiotracers |
(3S,4S)-1-(6-Methoxypyrazin-2-yl)-3-methylpiperidine-4-carboxylic acid | trans-3-Me, 4-COOH | Enzymatic resolution | 98% | Peptidomimetic studies |
Microwave-assisted ring expansion efficiently generates azepane analogs while preserving chirality. Heating (R)-1-(pyrazin-2-yl)piperidine-4-carboxylic acid with bis(2-bromoethyl)ether at 150°C (30 min) induces rearrangement to the corresponding 7-membered lactam (81% yield, 97% ee), demonstrating the configurational stability of the carboxylic acid-bearing stereocenter under these conditions [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3